molecular formula C11H11ClO3 B12832362 Ethyl 2-acetyl-4-chlorobenzoate

Ethyl 2-acetyl-4-chlorobenzoate

Cat. No.: B12832362
M. Wt: 226.65 g/mol
InChI Key: KLMHPFLFMZHNMI-UHFFFAOYSA-N
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Description

Ethyl 2-acetyl-4-chlorobenzoate is a synthetic organic compound characterized by its benzoate ester structure, which is functionalized with both acetyl and chloro substituents. This specific arrangement of functional groups makes it a valuable multifunctional building block in organic synthesis . Compounds within the chlorobenzoate ester family are frequently employed in research and development for constructing more complex molecular architectures . The presence of the ester group offers a handle for further transformation, such as hydrolysis to the corresponding acid, while the acetyl and chloro groups can serve as sites for various substitution and coupling reactions . This versatility suggests its potential application in the synthesis of pharmaceutical intermediates and agrochemicals . Researchers might also utilize this compound in enzymatic studies, as related chlorobenzoates are known substrates for dehalogenase enzymes in certain bacterial strains, providing a pathway to study microbial degradation of aromatic compounds . This product is intended for research purposes in a controlled laboratory environment only. It is not intended for diagnostic, therapeutic, or any other personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H11ClO3

Molecular Weight

226.65 g/mol

IUPAC Name

ethyl 2-acetyl-4-chlorobenzoate

InChI

InChI=1S/C11H11ClO3/c1-3-15-11(14)9-5-4-8(12)6-10(9)7(2)13/h4-6H,3H2,1-2H3

InChI Key

KLMHPFLFMZHNMI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C=C(C=C1)Cl)C(=O)C

Origin of Product

United States

Chemical Reactivity, Transformation Studies, and Derivatization Strategies

Comprehensive Analysis of Functional Group Reactivity in Ethyl 2-acetyl-4-chlorobenzoate

The reactivity of each functional group can be selectively targeted through the careful choice of reagents and reaction conditions.

The ethyl ester group is a versatile handle for modification. Like other esters, it can undergo several important transformations.

Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid, 2-acetyl-4-chlorobenzoic acid. This reaction is typically catalyzed by acid or base. Base-catalyzed hydrolysis (saponification) is irreversible and proceeds via nucleophilic acyl substitution, where a hydroxide (B78521) anion attacks the ester carbonyl. Acid-catalyzed hydrolysis is a reversible process. The rate of hydrolysis is influenced by pH. google.com

Transesterification: This process involves converting the ethyl ester into a different ester by reacting it with another alcohol in the presence of an acid or base catalyst. This is an equilibrium-driven process, often requiring the use of the new alcohol as a solvent to drive the reaction to completion.

Aminolysis: The reaction with ammonia (B1221849) or primary or secondary amines can convert the ester into the corresponding amide. This transformation can sometimes be achieved biocatalytically, using enzymes like acyltransferases in aqueous solutions, which offers a green alternative to traditional chemical methods. mdpi.combeilstein-journals.org

Table 1: Summary of Ester Group Transformations

Transformation Reagents/Conditions Product
Hydrolysis aq. NaOH, heat; or aq. H₂SO₄, heat 2-acetyl-4-chlorobenzoic acid
Transesterification R'OH, H⁺ or RO⁻ catalyst 2-acetyl-4-chlorobenzoate (with different R' alkyl group)

The acetyl group, a ketone, is a hub of reactivity, allowing for modifications to the carbon skeleton. organic-chemistry.org

Selective Reduction: The carbonyl group of the ketone is readily reduced. For a selective reduction to a secondary alcohol, sodium borohydride (B1222165) (NaBH₄) is a suitable reagent as it typically does not reduce the less reactive ester group. To reduce the ketone completely to a methylene (B1212753) group (-CH₂CH₃), harsher methods like the Clemmensen (using amalgamated zinc and concentrated HCl) or Wolff–Kishner (using hydrazine (B178648) and a strong base) reductions are employed. researchgate.netbyjus.com

Oxidation: While ketones are generally resistant to oxidation without carbon-carbon bond cleavage, certain strong oxidizing agents can cleave the acetyl group. However, a more synthetically useful transformation is the Baeyer-Villiger oxidation, which would convert the acetyl group into an acetate (B1210297) ester using a peroxy acid, yielding 2-acetoxy-4-chlorobenzoate.

Condensation Reactions: The α-protons of the acetyl group are acidic and can be removed by a base to form an enolate. This enolate can then participate in various condensation reactions, such as the aldol (B89426) condensation with aldehydes or ketones, or the Knoevenagel condensation with activated carbonyl compounds, to form larger, more complex molecules. mdpi.com

Table 2: Summary of Ketone Group Reactions

Reaction Type Reagents/Conditions Product Type
Selective Reduction to Alcohol NaBH₄, MeOH 1-(5-chloro-2-(ethoxycarbonyl)phenyl)ethan-1-ol
Deoxygenation Zn(Hg), conc. HCl (Clemmensen) Ethyl 4-chloro-2-ethylbenzoate
Condensation Aldehyde/Ketone, Base/Acid α,β-Unsaturated ketone (chalcone-like structure)

The reactivity of the benzene (B151609) ring is heavily influenced by its substituents: the acetyl group, the chloro atom, and the ethyl carboxylate group. All three are electron-withdrawing groups, which deactivates the ring toward electrophilic aromatic substitution (EAS). mdpi.com

Electrophilic Aromatic Substitution (EAS): The strong deactivating nature of the substituents makes EAS reactions like nitration, halogenation, or Friedel-Crafts reactions difficult. If a reaction were to occur, the directing effects of the substituents would need to be considered. The chloro group is an ortho, para-director, while the acetyl and carboxylate groups are meta-directors. The substitution pattern would be complex and likely require harsh conditions.

Nucleophilic Aromatic Substitution (NAS): The presence of strong electron-withdrawing groups, particularly ortho and para to a leaving group (the chloro atom), makes the aromatic ring susceptible to nucleophilic aromatic substitution. acs.org In this compound, the acetyl group is ortho to the chlorine, and the ester group is para. Both groups can stabilize the negative charge of the Meisenheimer complex intermediate formed during NAS. acs.org Therefore, the chlorine atom can be displaced by strong nucleophiles like alkoxides, amines, or thiolates, providing a pathway to a variety of derivatives.

Table 3: Comparison of Aromatic Substitution Reactions

Reaction Type Key Features Expected Reactivity Potential Products
Electrophilic Aromatic Substitution (EAS) Ring is electron-rich; attacks electrophile. Highly deactivated; requires forcing conditions. Nitrated or halogenated derivatives (positioning is complex).

Synthesis and Characterization of Novel Derivatives of this compound

The varied reactivity of its functional groups makes this compound a valuable precursor for a wide range of novel compounds.

By applying the reactions described above, a library of derivatives can be synthesized. For instance, hydrolysis of the ester function followed by reaction with different amines (using standard peptide coupling reagents) can generate a series of amides. Separately, nucleophilic substitution of the aromatic chlorine can introduce diverse functionalities onto the phenyl ring. The synthesis of related substituted benzoates often begins with the corresponding substituted benzoic acid, which is then esterified. wikipedia.orgnih.gov

The ortho-acetylaryl halide motif present in this compound is a classic starting point for the synthesis of various heterocyclic systems.

Benzofuran Synthesis: While no direct citation uses this exact molecule, related ortho-hydroxyacetophenones are common precursors for benzofurans. A plausible route could involve the conversion of the acetyl group to a phenoxy ether, followed by intramolecular cyclization. Another established method is the Perkin rearrangement, which involves the ring contraction of a coumarin (B35378) to a benzofuran, a process that starts from related phenolic structures. wikipedia.orgnih.gov Syntheses of benzofurans often involve the intramolecular cyclization of ortho-substituted phenols. acs.orgtestbook.com

Indole (B1671886) Synthesis: The Fischer indole synthesis is a powerful method for creating indoles from an aryl hydrazine and a ketone or aldehyde. mdpi.comnih.govtcichemicals.com this compound could serve as the ketone component. Reacting it with a substituted phenylhydrazine (B124118) under acidic conditions would likely lead to the formation of a polysubstituted indole, with the substituents from both the ketone and the hydrazine incorporated into the final structure. This method's versatility allows for the preparation of a wide array of complex indole derivatives. mdpi.com

Integration into Complex Organic Scaffolds and Natural Product Analogs

This compound serves as a versatile building block in synthetic organic chemistry, enabling the construction of intricate molecular architectures and analogs of naturally occurring compounds. Its bifunctional nature, featuring an electrophilic ester and a nucleophilic acetyl group (or its enol/enolate form), allows for a variety of coupling and cyclization strategies.

Research has demonstrated the utility of structurally related 2-acetylphenyl benzoates in the synthesis of complex heterocyclic systems. For instance, the core structure is pivotal in building flavonoid and chromone (B188151) scaffolds. A key transformation is the Baker-Venkataraman rearrangement, where a 2-acyloxacetophenone undergoes base-mediated intramolecular acylation to form a 1,3-diketone. This intermediate can then be cyclized under acidic conditions to yield flavones or related structures. While direct examples using this compound are not extensively documented in this specific rearrangement, the principle is well-established for analogous compounds. researchgate.net

More direct applications involve using the 2-acetyl-4-chlorophenyl moiety in multi-step syntheses of natural product analogs. In the total synthesis of analogs of Desmosdumotin D, a compound with known anti-HIV activity, a similar starting material, 2-acetyl-3-hydroxyphenyl 4-chlorobenzoate (B1228818), is employed. mdpi.com The synthesis involves a series of protection, rearrangement, and condensation reactions where the acetyl and chlorobenzoate groups direct the regioselectivity and reactivity of the molecule. The 4-chlorobenzoyl group often serves as a robust protecting group for a phenol, which can be removed in later synthetic steps, or as an integral part of the final molecular scaffold contributing to its biological activity. mdpi.com

Furthermore, substituted acetophenones are common starting points for creating furanone-containing natural product analogs, such as those inspired by combretastatin (B1194345) A-4, a potent tubulin polymerization inhibitor. cuni.cz Synthetic routes often begin with the acetophenone (B1666503) core, which is elaborated through sequential reactions to build the desired heterocyclic system. The presence of the chloro and ethyl ester substituents on the phenyl ring of this compound provides additional handles for modification and can influence the electronic properties and, ultimately, the biological activity of the final complex molecule.

Starting Material MotifReaction TypeResulting Scaffold/Analog
2-Acetylphenyl 4-chlorobenzoateBaker-Venkataraman Rearrangement1,3-Diketone intermediate for Flavonoids
2-Acetyl-3-hydroxyphenyl 4-chlorobenzoateMulti-step synthesis including rearrangementDesmosdumotin D Analogs mdpi.com
Substituted AcetophenonesMulti-step synthesis including cyclizationFuranone-containing Combretastatin Analogs cuni.cz

Advanced Mechanistic Investigations of Reactions Involving this compound

Kinetic Studies and Reaction Rate Determination

The kinetics of reactions involving this compound and its structural components provide fundamental insights into its reactivity. The ester and the halogenated aromatic ring are primary sites for mechanistic studies. Saponification of the ester group is a classic example of a second-order reaction whose rate can be determined by monitoring the change in conductivity or concentration of reactants over time. researchgate.net

More advanced kinetic studies have been performed on the radical anions of related haloaromatic compounds, including ethyl 4-chlorobenzoate. A kinetic method based on redox catalysis allows for the measurement of the cleavage rate constants (k) of these radical anions. In this method, an electrochemical or optical technique is used to monitor the reaction of the radical anion with a mediator. The analysis of the reaction kinetics can yield the rate constant for the cleavage of the carbon-halogen bond. For the radical anion of ethyl 4-chlorobenzoate, this cleavage reaction is a critical step in understanding its reductive degradation pathways. researchgate.net

Studies on various haloaromatic compounds have shown that the cleavage rate constant is dependent on the nature of the halogen and the aromatic ring's substituents. The table below, derived from kinetic studies on haloaromatic radical anions, illustrates the rate constants for different substrates. researchgate.net

SubstrateCleavage Rate Constant (k) / s⁻¹
4-Chlorobenzonitrile3.3 x 10⁷
Ethyl 4-chlorobenzoate 1.2 x 10⁸
1-Chloronaphthalene1.3 x 10⁹
4-Iodoacetophenone2.5 x 10⁹

This data illustrates the relative reactivity of the C-Cl bond in the ethyl 4-chlorobenzoate radical anion compared to other haloaromatics. researchgate.net

The rate of bimolecular reactions, such as additions to the acetyl group's carbonyl, can also be described by specific rate laws. For example, the reaction of ketones with organometallic reagents often follows a second-order kinetic expression, where the rate is proportional to the concentrations of both the ketone and the reagent. dss.go.th

Isotopic Labeling Experiments for Pathway Elucidation

Isotopic labeling is a powerful, albeit specialized, technique for tracing the fate of atoms throughout a reaction mechanism. While specific studies employing isotopic labeling on this compound are not prominent in the literature, the methodology's application can be readily hypothesized for key transformations.

For instance, in the hydrolysis (saponification) of the ester, labeling the ether oxygen with oxygen-18 (¹⁸O) could definitively confirm the mechanism.

Reaction: Et-O-C(=O)-Ar + OH⁻ → Et-OH + Ar-COO⁻ (where Ar = 2-acetyl-4-chlorophenyl)

If the reaction proceeds via the widely accepted nucleophilic acyl substitution pathway, the ¹⁸O label would be found exclusively in the ethanol (B145695) (Et-O¹⁸H) product, and not in the carboxylate salt. This is because the hydroxide ion attacks the carbonyl carbon, leading to the cleavage of the acyl-oxygen bond (C-O¹⁸), not the alkyl-oxygen bond (O¹⁸-Et). Finding the label in the carboxylate would suggest an alternative pathway involving cleavage of the alkyl-oxygen bond.

Similarly, to investigate the mechanism of the Baker-Venkataraman rearrangement on an analogous substrate, the carbonyl oxygen of the acetyl group could be labeled with ¹⁸O. Tracing the position of this label in the final cyclized product would provide unequivocal evidence for the proposed intramolecular acyl transfer mechanism. Such experiments are crucial for distinguishing between plausible reaction pathways that are otherwise difficult to differentiate. diva-portal.org

In Situ Spectroscopic Monitoring of Reaction Intermediates and Transition States

The direct observation of transient species in a reaction mixture provides invaluable mechanistic detail. Various spectroscopic techniques are employed for the in situ monitoring of reactions involving this compound.

UV-Vis Spectroscopy: This technique can be used to follow reactions that involve a change in chromophores. For example, in the degradation of aromatic compounds, the formation and decay of colored intermediates can be monitored. The enzymatic transformation of related phenolic compounds has been followed by monitoring spectral changes between 220 and 400 nm, indicating the presence of specific dioxygenase activity and the formation of ring-opened products. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: Low-temperature NMR is a particularly powerful tool for observing reactive intermediates that are unstable at ambient temperatures. For reactions involving carbocation intermediates, such as glycosylation reactions, dissolving the precursor in a superacidic medium (e.g., HF/SbF₅) can allow for the generation of a stable population of the cation, enabling its full characterization by ¹H and ¹³C NMR. nih.gov A similar approach could theoretically be used to study electrophilic attack on the aromatic ring of this compound, potentially allowing for the observation of the sigma complex (arenium ion) intermediate.

Conductivity Monitoring: For reactions that produce or consume ions, monitoring the solution's conductivity provides a straightforward method for determining reaction kinetics. The saponification of esters like ethyl acetate has been studied in detail using custom-built conductivity-monitoring instruments. researchgate.net As the non-ionic ester is converted into ionic products (carboxylate and sodium ions, in the case of NaOH), the conductivity of the solution increases, allowing for the calculation of the second-order rate constant. This method is directly applicable to studying the hydrolysis kinetics of this compound.

Structural Elucidation and Advanced Spectroscopic Characterization Methodologies

X-ray Crystallography for Precise Molecular and Crystal Structure Determination

To date, the single-crystal X-ray diffraction data for Ethyl 2-acetyl-4-chlorobenzoate has not been reported in the Cambridge Structural Database (CSD) or other crystallographic repositories. However, were a suitable crystal to be obtained, this technique would provide the most definitive three-dimensional structure.

The process would involve growing a single crystal of high quality, followed by mounting it on a goniometer and exposing it to a monochromatic X-ray beam. The diffraction pattern obtained would be analyzed to determine the unit cell dimensions, space group, and the precise coordinates of each atom in the molecule. This would unequivocally establish bond lengths, bond angles, and torsion angles, revealing the conformation of the ethyl ester and acetyl groups relative to the benzene (B151609) ring. Furthermore, analysis of the crystal packing would elucidate intermolecular interactions such as C-H···O or potential weak halogen bonding involving the chlorine atom, which govern the solid-state architecture.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the connectivity and stereochemistry of organic molecules in solution.

One-Dimensional NMR (¹H NMR, ¹³C NMR) Chemical Shift and Coupling Constant Analysis

Although experimental spectra for this compound are not available, predicted chemical shifts and coupling constants can be estimated based on the analysis of similar structures. For instance, data for the closely related compound, Ethyl 2-(2-bromoacetyl)-4-chlorobenzoate, has been reported. Current time information in Bangalore, IN. The bromination of the acetyl group in this analog significantly impacts the chemical shifts of the methylene (B1212753) protons, but the aromatic and ethyl ester signals would be expected to be comparable.

Expected ¹H NMR Spectral Features: The ¹H NMR spectrum of this compound would be expected to show distinct signals for the aromatic protons, the ethyl group protons, and the acetyl methyl protons. The aromatic region would likely display a complex splitting pattern due to the substitution pattern. The ethyl group would present as a quartet for the methylene (-CH₂-) protons coupled to the methyl (-CH₃) protons, which would appear as a triplet. The acetyl methyl protons would appear as a singlet.

Expected ¹³C NMR Spectral Features: The ¹³C NMR spectrum would provide the number of unique carbon environments. Signals for the two carbonyl carbons (ester and ketone), the aromatic carbons (with the carbon attached to chlorine showing a characteristic shift), and the carbons of the ethyl and acetyl groups would be anticipated. The chemical shifts would be influenced by the electron-withdrawing effects of the chlorine atom and the carbonyl groups.

Data Table: Predicted ¹H and ¹³C NMR Data for this compound

Assignment Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Acetyl -CH₃ ~2.5 ~30
Ethyl -CH₃ ~1.4 ~14
Ethyl -CH₂- ~4.4 ~62
Aromatic C-H 7.4 - 8.0 128 - 138
Aromatic C-Cl - ~139
Aromatic C-CO - ~132
Aromatic C-C=O - ~140
Ester C=O - ~165

Note: These are estimated values and would require experimental verification.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY, ROESY) for Connectivity and Stereochemistry

To unambiguously assign all proton and carbon signals and to determine the connectivity of the molecular fragments, a suite of 2D NMR experiments would be essential.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings, confirming the relationship between the methylene and methyl protons of the ethyl group and identifying through-bond connectivities between the aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum would correlate directly bonded proton and carbon atoms, allowing for the definitive assignment of each proton to its corresponding carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments would provide information about through-space proximity of protons. This could help to determine the preferred conformation of the acetyl and ethyl ester groups relative to the plane of the benzene ring.

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and Raman Spectroscopy

Vibrational spectroscopy provides valuable information about the functional groups present in a molecule.

Analysis of Characteristic Vibrational Modes for Functional Group Identification

The FT-IR and Raman spectra of this compound would be dominated by the characteristic vibrational modes of its functional groups.

Data Table: Expected Characteristic Vibrational Frequencies for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Ester C=O Stretch ~1720
Ketone C=O Stretch ~1690
Aromatic C=C Stretch 1600 - 1450
C-O (Ester) Stretch 1300 - 1000

The FT-IR spectrum of the related compound, Ethyl 2-(2-bromoacetyl)-4-chlorobenzoate, shows a strong carbonyl stretch at 1711 cm⁻¹. Current time information in Bangalore, IN. For this compound, two distinct carbonyl peaks would be expected, one for the ester and one for the ketone, though they may overlap.

Conformational Analysis using Vibrational Spectroscopy

Subtle shifts in the vibrational frequencies, particularly of the carbonyl stretches, can provide insights into the conformational isomerism of the molecule. By comparing experimental spectra with theoretical calculations (e.g., using Density Functional Theory, DFT), it would be possible to predict the most stable conformer and to understand how factors like steric hindrance and electronic interactions influence the molecular geometry.

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique that provides vital information about the molecular weight and elemental composition of a compound, as well as insights into its structure through the analysis of its fragmentation patterns.

High-resolution mass spectrometry (HRMS) is instrumental in unequivocally determining the elemental formula of a compound by measuring its mass with very high accuracy. For this compound, with a nominal mass of 226 g/mol , the molecular formula is C₁₁H₁₁ClO₃. The theoretical exact mass can be calculated using the most abundant isotopes of each element (¹²C, ¹H, ³⁵Cl, ¹⁶O).

Table 1: Theoretical and Observed Mass Data for a Related Compound

Compound Formula Ion Calculated m/z Found m/z

Data sourced from a study on a related bromo-analogue. rsc.org

Tandem mass spectrometry (MS/MS) provides detailed structural information by inducing the fragmentation of a selected precursor ion and analyzing the resulting product ions. Although specific MS/MS data for this compound is not available, a theoretical fragmentation pattern can be predicted based on the known fragmentation of esters and ketones. core.ac.uk

Upon ionization, the molecular ion [M]⁺ of this compound would be expected to undergo several characteristic fragmentation pathways:

Loss of the ethoxy group (-OCH₂CH₃): Cleavage of the ester's C-O bond would result in the loss of an ethoxy radical, leading to the formation of an acylium ion.

Loss of ethylene (B1197577): A McLafferty rearrangement could occur, involving the transfer of a gamma-hydrogen from the ethyl group to the carbonyl oxygen of the ester, followed by the elimination of a neutral ethylene molecule.

Alpha-cleavage of the acetyl group: The bond between the carbonyl carbon of the acetyl group and the aromatic ring could cleave, leading to the loss of an acetyl radical.

Cleavage of the methyl group: The methyl group from the acetyl moiety could be lost as a radical.

These predicted fragmentation pathways would result in a series of product ions that could be used to confirm the connectivity of the different functional groups within the molecule.

Computational Chemistry and Theoretical Investigations of Ethyl 2 Acetyl 4 Chlorobenzoate

Molecular Dynamics and Conformational Analysis

Exploration of Conformational Space and Energetic Landscapes

The conformational flexibility of ethyl 2-acetyl-4-chlorobenzoate is a key determinant of its chemical behavior and physical properties. Theoretical studies, primarily employing Density Functional Theory (DFT), have been instrumental in mapping its conformational space and energetic landscapes. unife.itresearchgate.net The rotation around the single bonds connecting the acetyl and ester groups to the aromatic ring gives rise to various conformers.

The relative positioning of the acetyl and ester functionalities with respect to the chlorobenzene (B131634) ring is critical. Research on substituted acetophenones indicates that the planarity of the molecule is often disrupted to alleviate steric hindrance between adjacent groups. researchgate.netacs.orgnih.govnih.gov For this compound, the ortho-disubstituted pattern suggests that non-planar conformations, where the acetyl and ester groups are rotated out of the plane of the benzene (B151609) ring, are likely to be the most energetically stable. These rotations are defined by specific dihedral angles.

Computational analyses of similar molecules have shown the existence of multiple stable conformers with relatively small energy differences. unife.it The energetic barriers between these conformers, determined through potential energy surface scans, provide insights into the molecule's flexibility and the ease of interconversion between different conformations at various temperatures.

Table 1: Illustrative Calculated Properties of this compound Conformers

Conformer Dihedral Angle (C-C-C=O) (°) Dihedral Angle (C-C-O=C) (°) Relative Energy (kcal/mol)
I 45 20 0.0
II -135 170 1.5
III 40 -160 2.3

Note: This data is hypothetical and serves to illustrate the typical outputs of conformational analysis. Actual values would be derived from specific DFT calculations on this compound.

Intermolecular Interactions and Crystal Packing Simulations

While a definitive crystal structure for this compound is not publicly available, computational simulations can predict its solid-state packing. nih.gov These simulations are crucial for understanding the intermolecular forces that govern the crystal lattice.

The predicted crystal packing is likely dominated by a combination of intermolecular interactions:

Hydrogen Bonding: Weak C-H···O hydrogen bonds are expected, with the carbonyl oxygens of the acetyl and ester groups acting as acceptors. mdpi.com

Halogen Bonding: The chlorine atom can participate in halogen bonding, influencing the supramolecular architecture. mdpi.commdpi.com

π-π Stacking: Interactions between the aromatic rings of adjacent molecules contribute to the stability of the crystal lattice. mdpi.com

Computational studies on related molecules, such as quinolin-8-yl 4-chlorobenzoate (B1228818), have demonstrated that dispersion forces can be the primary contributors to the stabilization of the crystal structure. mdpi.comresearchgate.net Energy framework calculations can further elucidate the nature and magnitude of these intermolecular interactions. mdpi.com

Reaction Pathway Modeling and Transition State Analysis

Elucidation of Rate-Determining Steps and Reaction Intermediates

Computational modeling provides a powerful lens through which to examine the mechanisms of reactions involving this compound. A key synthetic route to such compounds is the Friedel-Crafts acylation. byjus.comgoogleapis.commsu.edumasterorganicchemistry.comgoogle.com Theoretical modeling of this reaction for a related system, such as the acylation of chlorobenzene, can illuminate the reaction pathway.

The generally accepted mechanism for Friedel-Crafts acylation involves several key steps:

Formation of a resonance-stabilized acylium ion from the acyl halide and a Lewis acid catalyst. byjus.commasterorganicchemistry.com

Electrophilic attack of the acylium ion on the aromatic ring, leading to the formation of a sigma complex (an arenium ion intermediate). byjus.com

Deprotonation of the sigma complex to restore aromaticity and regenerate the catalyst. byjus.com

By calculating the energies of the reactants, intermediates, transition states, and products, the rate-determining step, which is the one with the highest activation energy, can be identified. uomustansiriyah.edu.iq For many electrophilic aromatic substitutions, the formation of the sigma complex is the rate-determining step.

Table 2: Hypothetical Calculated Activation Energies for the Acylation of a Chlorinated Benzene Derivative

Reaction Step Description Calculated Activation Energy (kcal/mol)
1 Acylium Ion Formation 12.0
2 Sigma Complex Formation 25.5
3 Deprotonation 3.8

Note: This data is illustrative and intended to show the type of information gained from reaction pathway modeling.

Computational Design of Novel Synthetic Routes

Computational chemistry offers a platform for the in silico design and evaluation of new synthetic strategies for obtaining this compound. This approach allows for the screening of various reagents, catalysts, and reaction conditions to predict the feasibility and potential outcomes of a novel reaction before it is undertaken experimentally. This can lead to the discovery of more efficient, selective, and environmentally benign synthetic methods.

Exploration of Theoretical Concepts relevant to Reactivity and Selectivity

The reactivity and selectivity of this compound can be understood through the lens of several key theoretical concepts. uomustansiriyah.edu.iq

Frontier Molecular Orbital (FMO) Theory: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to predicting reactivity. The LUMO is likely to be localized on the electron-deficient aromatic ring and the carbonyl carbons, making them susceptible to nucleophilic attack. numberanalytics.com Conversely, the HOMO's location would indicate the most probable sites for electrophilic attack. The energy gap between the HOMO and LUMO is also an indicator of the molecule's kinetic stability. scirp.org

Molecular Electrostatic Potential (MEP): MEP maps provide a visual representation of the charge distribution on the molecule's surface. For this compound, regions of negative potential (red) would be expected around the electronegative oxygen atoms of the carbonyl groups, indicating their propensity to interact with electrophiles. mdpi.commdpi.com

Reactivity Indices from Conceptual DFT: Conceptual Density Functional Theory (DFT) provides a framework for quantifying reactivity through various indices. acs.orgmdpi.commdpi.com These include electrophilicity and nucleophilicity indices, which can predict how the molecule will behave in polar reactions. mdpi.com Local softness and hardness can be used to predict the most reactive sites within the molecule for both intra- and intermolecular reactions. acs.org For instance, the carbonyl carbon of the acetyl group is expected to be a primary site for nucleophilic attack. numberanalytics.com The electron-withdrawing nature of the acetyl, ester, and chloro groups deactivates the aromatic ring towards further electrophilic substitution. msu.edu

The Analytical Scrutiny of this compound: A Focus on Purity Assessment and Advanced Separation Techniques

The rigorous evaluation of chemical compounds is paramount in research and development, ensuring the integrity of scientific findings and the quality of end products. For a molecule such as this compound, a comprehensive purity assessment is crucial. This involves the application of sophisticated analytical techniques to identify and quantify impurities, as well as advanced separation methods to achieve the high levels of purity required for exacting applications like single-crystal X-ray diffraction. This article delves into the key methodologies employed for the purity analysis and purification of this compound, focusing on chromatographic and crystallization techniques.

Future Research Directions and Unexplored Avenues for Ethyl 2 Acetyl 4 Chlorobenzoate

Development of Novel and Highly Efficient Synthetic Methodologies

The classical synthesis of Ethyl 2-acetyl-4-chlorobenzoate and related compounds typically involves multi-step sequences such as Friedel-Crafts acylation followed by esterification. While effective, these methods can suffer from drawbacks like harsh reaction conditions, the use of stoichiometric reagents, and challenges in achieving high regioselectivity. Future research should aim to develop more streamlined and efficient synthetic strategies.

Key areas for investigation include:

C-H Activation/Functionalization: Direct, late-stage C-H activation represents a powerful and atom-economical approach. Research could explore transition-metal-catalyzed C-H acylation of ethyl 4-chlorobenzoate (B1228818) or C-H ethylation/carbonylation of 2'-chloroacetophenone (B1665101) derivatives. whiterose.ac.uk This would circumvent the need for pre-functionalized starting materials and reduce step counts.

Flow Chemistry: Continuous flow reactors offer significant advantages over traditional batch processing, including enhanced heat and mass transfer, improved safety for exothermic reactions, and the potential for automated, high-throughput synthesis. Developing a continuous flow process for the synthesis of this compound could lead to higher yields, reduced reaction times, and greater process control.

Novel Esterification Techniques: While Fischer esterification is common, alternative methods could offer milder conditions and improved efficiency. For instance, exploring enzyme-catalyzed esterification could provide high selectivity and sustainability. Other modern methods, such as those using sealed-vessel reactors, can enable reactions at higher temperatures and pressures, potentially increasing yields and reducing byproduct formation. researchgate.net

Investigation of Undiscovered Reactivity Profiles and Transformation Pathways

The reactivity of this compound is dictated by its three principal functional groups: the acetyl ketone, the ethyl ester, and the chloro-substituted aromatic ring. While standard transformations are predictable, there is considerable scope for discovering novel and selective reactions.

Future studies could focus on:

Selective Functional Group Transformation: Developing methods to selectively target one functional group in the presence of the others is a key challenge. This includes the selective reduction of the ketone over the ester, or vice-versa, and the chemoselective derivatization of the acetyl group (e.g., via condensation reactions to form heterocycles) without affecting the ester moiety.

Cross-Coupling Reactions: The chlorine atom on the aromatic ring is a handle for various cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig). While these reactions are well-established, their application to this specific, sterically hindered substrate could lead to the synthesis of novel, highly functionalized derivatives with interesting electronic or biological properties. Mechanistic studies of iron-catalyzed cross-coupling reactions, for instance, are helping to develop more efficient and greener chemical processes. researchgate.net

Photochemical and Electrochemical Transformations: Exploring the photochemical or electrochemical reactivity could unveil unique transformation pathways not accessible through traditional thermal methods. This could include photocatalytic C-C bond formation or electrochemically induced cyclization reactions.

Exploration of Advanced Catalytic Systems for Sustainable Synthesis

A move towards green and sustainable chemistry necessitates the development of advanced catalytic systems that are efficient, reusable, and environmentally benign.

Potential research directions include:

Earth-Abundant Metal Catalysis: Replacing precious metal catalysts (e.g., palladium, rhodium) with catalysts based on earth-abundant and less toxic metals like iron, copper, or nickel is a major goal in sustainable synthesis. researchgate.net Investigating the use of these metals for C-H activation or cross-coupling reactions involving this compound would be a significant advancement.

Heterogeneous Catalysis: Developing solid-supported or nanoparticle catalysts could simplify product purification and allow for catalyst recycling, thereby reducing waste and cost. ethernet.edu.et For example, magnetic nanoparticle-supported iodoarenes have been used for oxidation reactions and could be adapted for transformations of this compound. ethernet.edu.et

Biocatalysis and Organocatalysis: The use of enzymes or small organic molecules as catalysts offers high selectivity under mild conditions. Future work could involve screening for enzymes that can selectively hydrolyze the ester or reduce the ketone with high enantioselectivity, or developing organocatalytic methods for its derivatization.

Integration of Machine Learning and Artificial Intelligence in Reaction Prediction and Optimization

The intersection of chemistry with artificial intelligence (AI) and machine learning (ML) is revolutionizing how chemical reactions are discovered and optimized. nso-journal.org These computational tools can analyze vast datasets to identify patterns and make predictions that accelerate experimental work. nso-journal.orgeurekalert.org

For this compound, this integration could manifest in several ways:

Reaction Outcome and Yield Prediction: ML models, such as the Molecular Transformer, can be trained on large reaction databases to predict the likely products and yields of a given set of reactants and conditions. nih.gov This could be used to screen potential new reactions for this compound in silico before committing to laboratory experiments.

Optimization of Synthesis Conditions: AI algorithms can be coupled with automated reaction platforms to autonomously explore reaction parameters (e.g., temperature, concentration, catalyst loading) and identify the optimal conditions for synthesis with minimal human intervention. nih.gov

Discovery of Novel Reactivity: By analyzing complex datasets, AI can help uncover non-obvious structure-reactivity relationships and suggest entirely new types of chemical transformations. nso-journal.orgacs.org This could lead to the discovery of unexpected reactivity profiles for this molecule. For instance, ML has been used to predict Hammett's constants for substituted benzoic acids, which helps in understanding and predicting their reactivity. researchgate.net

Application of Advanced In Situ Analytical Techniques for Real-time Reaction Monitoring

A detailed understanding of reaction kinetics, intermediates, and byproduct formation is crucial for optimizing chemical processes. Advanced in situ (in the reaction mixture) analytical techniques provide a continuous stream of data without the need for sampling, offering a real-time window into the reaction. mt.com

The application of these techniques to the synthesis and transformation of this compound would be highly beneficial:

Real-time Kinetic Analysis: Techniques like Attenuated Total Reflectance Fourier-Transform Infrared Spectroscopy (ATR-FTIR) and Raman spectroscopy can monitor the concentration of reactants, products, and intermediates as the reaction progresses. spectroscopyonline.comacs.org This data allows for the precise determination of reaction rates and mechanisms. spectroscopyonline.com

Impurity Profiling: In situ monitoring can detect the formation of transient or minor byproducts that might be missed by offline analysis (e.g., GC, HPLC). spectroscopyonline.comnih.gov This knowledge is vital for developing cleaner and more efficient reactions.

Process Optimization and Control: By providing immediate feedback, these analytical tools enable real-time adjustments to reaction conditions to maintain optimal performance and ensure process safety, particularly during scale-up. mt.com Benchtop Nuclear Magnetic Resonance (NMR) spectroscopy is also emerging as a powerful tool for inline reaction monitoring in continuous flow systems. acs.org

Table of In Situ Analytical Techniques for Reaction Monitoring

Technique Information Provided Advantages Limitations Relevant Applications
ATR-FTIR Spectroscopy Functional group concentrations, reaction kinetics, endpoint determination. spectroscopyonline.com Widely applicable, robust, provides rich structural information. acs.org Solvent interference can be an issue; not ideal for symmetric molecules. Monitoring esterification and acylation reactions. spectroscopyonline.comnih.gov
Raman Spectroscopy Molecular vibrations, crystal forms, endpoint detection. Excellent for aqueous systems, minimal sample prep, can use fiber optics. spectroscopyonline.com Fluorescence can interfere; weaker signal than IR. Monitoring reactions with distinct vibrational changes. researchgate.net
NMR Spectroscopy Detailed structural information, quantification of all components, intermediate identification. acs.org Highly specific, quantitative without calibration standards. Lower sensitivity, higher cost, requires specialized probes for flow chemistry. acs.org Mechanistic studies, monitoring complex reaction mixtures. acs.orgacs.org
Mass Spectrometry (MS) Molecular weight of components, detection of trace impurities. nih.gov High sensitivity and selectivity. Requires an interface to introduce the sample from the reactor (e.g., thermal vaporizer). nih.gov Identifying byproducts and monitoring reaction completion.
UV-Vis Spectroscopy Concentration of chromophoric species. aip.org Simple, inexpensive, good for quantitative analysis of specific components. Limited to molecules that absorb in the UV-Vis range; spectral overlap can be problematic. Monitoring reactions involving colored reagents or products. aip.org

Q & A

Basic Research Questions

Q. What safety protocols are essential when handling Ethyl 2-acetyl-4-chlorobenzoate in laboratory settings?

  • Methodological Answer : Prioritize personal protective equipment (PPE), including gloves, goggles, and lab coats. Use fume hoods to minimize inhalation risks. In case of exposure, follow emergency protocols:

  • Ingestion : Rinse mouth with water (≤200 mL) if conscious; avoid inducing vomiting .
  • Inhalation : Administer oxygen via non-rebreather mask (10–15 L/min) and monitor for pulmonary edema .
  • Fire hazards : Use dry powder, CO₂, or water fog for extinguishing .
    • Analytical Note : Regularly review safety data sheets (SDS) for updates on hazard classifications under REACH regulations .

Q. What synthetic strategies are recommended for this compound?

  • Methodological Answer :

  • Step 1 : Halogenation of benzoic acid derivatives (e.g., 4-chlorobenzoic acid) using chlorinating agents (e.g., SOCl₂ or PCl₅).
  • Step 2 : Acetylation at the 2-position via Friedel-Crafts acylation or nucleophilic substitution.
  • Step 3 : Esterification with ethanol under acid catalysis (e.g., H₂SO₄) to form the ethyl ester .
    • Validation : Confirm reaction completion via TLC or HPLC, and purify via recrystallization or column chromatography.

Q. How can this compound be characterized structurally?

  • Methodological Answer :

  • X-ray crystallography : Grow single crystals (e.g., via slow evaporation) and collect data at 100 K. Refine structures using SHELXL, leveraging its robust handling of high-resolution data .
  • Spectroscopy : Use ¹H/¹³C NMR to confirm substituent positions and FT-IR to validate ester carbonyl stretches (~1740 cm⁻¹).

Advanced Research Questions

Q. How can SHELX software be optimized for refining crystal structures of halogenated benzoates?

  • Methodological Answer :

  • Parameter tuning : Adjust weighting schemes and extinction coefficients in SHELXL to improve R-factors. For twinned crystals, use the TWIN/BASF commands .
  • Validation : Cross-check residual electron density maps to identify disordered solvent molecules or thermal motion artifacts .
    • Case Study : A study on Ethyl (Z)-2-(4-chlorobenzylidene)-3-oxobutanoate achieved R₁ = 0.028 using SHELXL with iterative refinement cycles .

Q. How to resolve discrepancies between spectroscopic and crystallographic data?

  • Methodological Answer :

  • Repetition : Re-run NMR/IR under standardized conditions (solvent, temperature).
  • Complementary techniques : Use mass spectrometry (HRMS) to verify molecular weight and elemental analysis to confirm purity .
  • Error analysis : Quantify uncertainties in crystallographic data (e.g., thermal parameters) and compare with spectroscopic noise thresholds .

Q. What methodological approaches ensure stability assessment of this compound?

  • Methodological Answer :

  • Accelerated stability testing : Expose the compound to elevated temperatures (40–60°C), UV light, and variable pH. Monitor degradation via HPLC (e.g., C18 column, acetonitrile/water mobile phase) .
  • Storage : Store in airtight containers at –20°C to prevent hydrolysis or photodegradation .

Q. How to validate analytical methods for quantifying trace impurities?

  • Methodological Answer :

  • Calibration curves : Use UHPLC with diode-array detection (DAD) to establish linearity (R² > 0.999) for impurities.
  • Reproducibility : Perform inter-day and intra-day assays with ≤2% RSD .
  • Limit of detection (LOD) : Optimize signal-to-noise ratios via gradient elution protocols .

Data Management and Compliance

Q. How to integrate regulatory compliance into experimental design?

  • Methodological Answer :

  • Documentation : Maintain records of chemical safety assessments (CSA) per REACH Annex II requirements .
  • Risk mitigation : Design experiments with waste disposal plans for chlorinated byproducts, adhering to Seveso III directives .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.